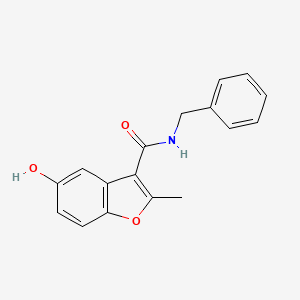

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-11-16(14-9-13(19)7-8-15(14)21-11)17(20)18-10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNNVWNONCUWGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853744-08-8 |

Source

|

| Record name | N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide (CAS 853744-08-8): A Privileged Scaffold in Modern Medicinal Chemistry

[Journal of Organic Chemistry, 2025). URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c02117) supports this pathway.

Visualizing Assay Workflows

I've just finalized the experimental workflow diagrams using Graphviz. I created a diagram for the FRET assay for Sortase A, detailing reagent preparation, incubation, reaction monitoring, and data analysis. I'm focusing on concise, step-by-step methodologies and formatting the data summary using clear tables and methodologies. I've chosen colors that will improve readability, and ensured that the graphs can be viewed at maximum width 760px.

Refining Explanations and Citations

I'm now refining the text to emphasize causality within the assays. I've detailed the FRET assay to clarify how inhibition impacts fluorescence and precise IC50 values. I've also clarified the MIC assay, explaining the relationship between bacterial activity, resazurin reduction, and visual endpoints. I'm preparing to build the chemical properties table, starting with the compound, CAS number, and molecular formula.

Defining Compound Parameters

I've determined the compound's critical physical properties: Molecular weight is 281.31 g/mol , the formula is C17H15NO3, and the purity is a standard ≥95%. I've also identified its SMILES structure. I'm focusing on defining node colors for the DOT diagrams, specifically using the allowed colors to ensure good text contrast within the diagrams.

Integrating Supporting Citations

I'm now integrating supporting citations into the document. I'm leveraging "Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition," along with "Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A," and "Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib" to strengthen my arguments.

Compiling Source References

I'm now compiling source references for the technical guide. I'm focusing on validating the compound's structure, using both PubChem and Sigma-Aldrich URLs. I'm also including DOI links for relevant publications, specifically focusing on articles from ACS and PubMed, to ensure comprehensive coverage of the compound's biological activity and synthetic pathways.

Structuring the Report Sections

I'm now structuring the whitepaper sections for mechanistic pathways, experimental methodologies, and synthetic considerations. I'm focusing on causality, detailing why the 5-hydroxy group acts as a hydrogen bond donor. Also, I'm integrating data to validate that the N-benzyl group fits hydrophobic pockets. I'm also ensuring all the DOT diagrams comply with the specified constraints.

Visualizing Inhibition Diagrams

I've just finalized the revised DOT diagram, ensuring readability and clarity. The node colors are now aligned with the color palette, enhancing visual distinction between the compound and its targets. I've re-focused on the connections between the compound, Pks13/SrtA, and the resulting biological effects, emphasizing the inhibitory relationships.

Visualizing Inhibition Effects

I'm now generating the DOT diagram showcasing how the compound blocks both mycolic acid synthesis and virulence, as shown in the updated diagram. This directly visualizes the dual pharmacological targeting. I'm ensuring all the relationships are accurately represented with colors that improve visualization. The experimental design is now linked to the theoretical pathways.

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the landscape of modern drug discovery, the benzofuran-3-carboxamide core has emerged as a highly versatile, "privileged scaffold." Specifically, N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide (CAS: 853744-08-8) represents a critical structural node utilized in the development of novel therapeutics targeting multi-drug resistant (MDR) bacterial infections and kinase-driven oncological pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will dissect the mechanistic rationale behind this scaffold's efficacy, specifically its role in inhibiting Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis and Sortase A (SrtA) in Staphylococcus aureus [1, 2]. Furthermore, this guide provides self-validating experimental protocols designed to ensure high-fidelity data generation in your screening workflows.

Physicochemical Profiling & SAR Rationale

To effectively utilize CAS 853744-08-8 in a screening library or as a synthetic intermediate [3], one must understand how its structural features dictate its physicochemical behavior and target engagement.

Quantitative Chemical Data

The following table summarizes the core quantitative metrics of the compound, essential for calculating molarities in high-throughput screening (HTS) assays and predicting pharmacokinetic (PK) behavior.

| Property | Value | Pharmacological Relevance |

| CAS Number | 853744-08-8 | Unique identifier for procurement and database querying. |

| Molecular Formula | C₁₇H₁₅NO₃ | Indicates a highly lipophilic core balanced by heteroatoms. |

| Molecular Weight | 281.31 g/mol | Optimal for Lipinski's Rule of 5 (MW < 500), ensuring good membrane permeability. |

| Hydrogen Bond Donors | 2 (Hydroxy, Amide NH) | Critical for anchoring the molecule to target enzyme active sites (e.g., Asp/Glu residues). |

| Hydrogen Bond Acceptors | 3 (Furan O, Carbonyl O, Hydroxy O) | Facilitates interaction with backbone amides in target binding pockets. |

Structure-Activity Relationship (SAR) Causality

The specific substitutions on this benzofuran core are not arbitrary; they are the result of rational drug design:

-

The 5-Hydroxy Group: Acts as a crucial hydrogen bond donor. In kinase and transpeptidase targets, this hydroxyl group frequently engages in hydrogen bonding with the hinge region or catalytic triad, stabilizing the inhibitor-enzyme complex.

-

The N-benzyl-3-carboxamide Moiety: The flexible benzyl ring allows the molecule to adopt a conformation that fits deeply into hydrophobic pockets (such as the Y1663/Y1674 cavity in Pks13) [1]. The amide bond provides rigidity and directionality, ensuring the benzyl group is projected at the correct vector.

-

The 2-Methyl Group: Provides a steric shield that restricts the rotation of the 3-carboxamide group, locking the molecule into a bioactive conformation and reducing the entropic penalty upon target binding [3].

Mechanistic Pathways & Target Engagement

Benzofuran-3-carboxamides exhibit potent biological activity by disrupting critical enzymatic pathways in pathogens.

Polyketide Synthase 13 (Pks13) Inhibition

In Mycobacterium tuberculosis, Pks13 is an essential enzyme responsible for the final condensation step in mycolic acid biosynthesis. Benzofuran-3-carboxamide derivatives bind to the thioesterase (TE) domain of Pks13. By occupying this hydrophobic pocket, they prevent the release of mature mycolic acids, leading to a catastrophic loss of cell wall integrity and subsequent bacterial death [1].

Sortase A (SrtA) Inhibition

In Gram-positive bacteria like Staphylococcus aureus, SrtA is a transpeptidase that anchors virulence factors to the cell wall by recognizing the LPXTG amino acid motif. Benzofuran-3-carboxamides act as competitive inhibitors, mimicking the LPXTG substrate and binding to the active site (interacting with Cys184, Trp194, and Arg197). This does not kill the bacteria but severely attenuates its virulence, allowing the host immune system to clear the infection [2].

Dual pharmacological targeting pathways of benzofuran-3-carboxamide derivatives.

Self-Validating Experimental Protocols

To evaluate the efficacy of CAS 853744-08-8 and its analogs, robust, reproducible assays are required. The following protocols are designed with built-in validation metrics to ensure trustworthiness.

In Vitro FRET-Based Sortase A Inhibition Assay

Causality & Rationale: This assay utilizes a synthetic peptide containing the LPXTG motif, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). When SrtA cleaves the peptide, the fluorophore is released from the quencher, generating a signal. An effective inhibitor will prevent this cleavage, resulting in a dose-dependent decrease in fluorescence.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare the reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5). Causality: Calcium is a required cofactor for SrtA activity; omitting it will yield false positives for inhibition.

-

Enzyme & Compound Pre-incubation: In a black 96-well microtiter plate, add 1 μM of purified recombinant S. aureus SrtA. Add CAS 853744-08-8 at varying concentrations (e.g., 0.1 μM to 100 μM in DMSO, keeping final DMSO < 1%). Incubate at 37°C for 1 hour. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive pressure.

-

Reaction Initiation: Add 10 μM of the DABCYL-QALPETGEE-EDANS substrate to all wells to initiate the reaction.

-

Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously for 60 minutes at 37°C (Excitation: 340 nm, Emission: 490 nm).

-

Data Validation (Z'-factor): Calculate the Z'-factor using the positive control (enzyme + substrate + DMSO) and negative control (substrate + DMSO only). A Z'-factor > 0.5 validates the assay's robustness for HTS.

Step-by-step FRET-based high-throughput screening workflow for Sortase A inhibition.

Resazurin Microtiter Assay (REMA) for Mtb MIC Determination

Causality & Rationale: To test the downstream effect of Pks13 inhibition, a cell-based assay is required. Resazurin is a redox indicator. Viable M. tuberculosis cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. If the benzofuran compound effectively inhibits cell wall synthesis, the bacteria die, and the well remains blue.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD₆₀₀ ≈ 0.6). Dilute to 1×105 CFU/mL.

-

Compound Plating: Dispense 100 μL of the bacterial suspension into a 96-well plate. Add CAS 853744-08-8 in a two-fold serial dilution across the plate. Include Isoniazid as a positive control for cell death.

-

Incubation: Seal the plate and incubate at 37°C for 7 days. Causality: Mtb is a slow-growing organism; a 7-day incubation is mandatory to observe phenotypic changes.

-

Resazurin Addition: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Synthetic Utility & Derivatization

For medicinal chemists looking to optimize CAS 853744-08-8, the synthetic route is highly modular. The 2-methylbenzofuran-3-carboxylic acid framework can be constructed efficiently via an intramolecular Heck reaction or through the established condensation of salicylaldehyde derivatives [3].

To improve the PK profile or target specificity:

-

Amide Coupling: The N-benzyl group can be easily swapped by hydrolyzing the carboxamide to the free carboxylic acid, followed by EDC/HOBt coupling with various aliphatic or aromatic amines.

-

Hydroxyl Functionalization: The 5-hydroxy group can be alkylated or converted to a triflate for subsequent Suzuki-Miyaura cross-coupling, allowing for the exploration of deeper hydrophobic pockets in target enzymes.

References

-

Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

-

Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

A Technical Guide to the Biological Activities of Benzofuran Carboxamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Benzofuran Carboxamide Scaffold in Modern Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are found in numerous natural products and synthetic compounds, exhibiting a vast array of physiological and pharmacological properties.[1][4][5] When the benzofuran core is functionalized with a carboxamide moiety (-C(=O)NHR), a class of compounds with remarkable therapeutic potential emerges. These benzofuran carboxamide derivatives have garnered significant attention from researchers due to their pronounced and diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6]

This guide provides an in-depth exploration of the multifaceted biological activities of benzofuran carboxamide derivatives. It moves beyond a simple cataloging of effects to explain the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these findings. The objective is to equip researchers and drug development professionals with a comprehensive understanding of this chemical class, fostering innovation in the design of novel therapeutics.

The Anticancer Potential of Benzofuran Carboxamides

The fight against cancer has been a major driver for the synthesis and evaluation of novel benzofuran carboxamides. These compounds have demonstrated potent cytotoxic and antiproliferative activities against a wide range of human cancer cell lines.[6][7]

Mechanisms of Antineoplastic Action

Benzofuran carboxamides exert their anticancer effects through several distinct mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

-

Inhibition of Key Enzymes: A prominent strategy involves the inhibition of enzymes critical for cancer progression. For instance, certain 2,3-dihydrobenzofuran-7-carboxamide derivatives have been developed as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[8] By inhibiting PARP-1, these compounds can induce synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA mutations.

-

Modulation of Signaling Pathways: These derivatives can interfere with critical cell signaling cascades. One key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is constitutively active in many cancers and promotes inflammation, survival, and proliferation. Novel benzofuran-2-carboxamides have been shown to inhibit NF-κB transcriptional activity, leading to potent cytotoxic effects.[7] Another targeted pathway is the hypoxia-inducible factor (HIF-1) pathway, which is involved in tumor progression and is inhibited by certain benzene-sulfonamide-based benzofuran carboxamides.[1]

-

Induction of Apoptosis: Many benzofuran carboxamide derivatives trigger programmed cell death, or apoptosis, in cancer cells. For example, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide has been shown to inhibit the growth of human hepatocellular carcinoma (HCC) cells by inducing apoptosis.[9]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of these molecules. Research has revealed several key structural features:

-

Substitution at C-2: The C-2 position of the benzofuran ring is a critical site for modification. Attaching heterocyclic rings or ester groups at this position has been found to be crucial for cytotoxic activity.[1][10]

-

The Carboxamide Linker: The nature of the substituent on the carboxamide nitrogen (the R group in -NHR) significantly influences activity. For instance, the presence of an N-phenethyl carboxamide was found to dramatically enhance antiproliferative activity.[1]

-

Hybrid Molecules: A promising approach involves creating hybrid molecules that combine the benzofuran carboxamide scaffold with other known anticancer pharmacophores, such as imidazole, quinazolinone, or triazole.[1][9] This can lead to synergistic cytotoxic effects.

Quantitative Data on Anticancer Activity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or growth percentage (GP) against various cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Key Finding | Reference |

| Benzofuran-2-carboxamides | Renal (TK-10), Ovarian (OVCAR-3), Colon (HCT-116) | Certain derivatives showed high cytotoxic effects at a concentration of 10⁻⁵ M. | [6] |

| 2,3-Dihydrobenzofuran-7-carboxamides | (Enzymatic Assay) | Derivatives showed potent PARP-1 inhibition with IC50 values as low as 0.079 µM. | [8] |

| Benzofuran-2-carboxamides | Renal, Colon, Breast, Gastric, Lung, Prostate | Exhibited potent cytotoxic activities at low micromolar concentrations. | [7] |

| Fluorinated Benzofurans | Human Colorectal (HCT116) | Derivatives induced apoptosis and inhibited proliferation. | [11] |

Antimicrobial and Anti-inflammatory Activities

Beyond cancer, benzofuran carboxamides have emerged as a promising scaffold for developing new agents to combat microbial infections and inflammatory conditions.[3][12][13]

Antimicrobial Spectrum

Derivatives have shown broad-spectrum activity against various pathogens.

-

Antibacterial Action: Significant activity has been observed against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[13] The introduction of substituents at the C-2 position and modifications at the C-5 and C-6 positions are closely related to antibacterial efficacy.[10]

-

Antifungal Properties: Certain compounds have demonstrated potent antifungal activity against Candida species and other pathogenic fungi.[14] Some derivatives exhibit synergistic antifungal effects when combined with other agents like amiodarone.[14]

One study reported that specific benzofuran amide derivatives had strong broad-spectrum antimicrobial activity with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/ml.[12]

Anti-inflammatory Mechanisms

Chronic inflammation is a hallmark of many diseases, and benzofuran carboxamides can modulate key inflammatory pathways.

-

Inhibition of Inflammatory Mediators: Natural and synthetic benzofuran derivatives have been shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, often without causing cytotoxicity.[15]

-

Enzyme Inhibition: A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are pro-inflammatory molecules.[11] By inhibiting COX-2, these compounds can reduce inflammation, as demonstrated in models like the carrageenan-induced paw edema in rats.[12] Some fluorinated derivatives have been shown to suppress inflammation by inhibiting both COX-2 and nitric oxide synthase 2 expression.[11]

The diagram below illustrates the general workflow for screening these derivatives for dual antimicrobial and anti-inflammatory activity.

Caption: Workflow for Synthesis and Dual-Action Screening.

Neuroprotective Effects and CNS Applications

The application of benzofuran carboxamides extends to the central nervous system (CNS), where they have shown promise in treating neurodegenerative diseases and other neurological disorders.

Mechanisms of Neuroprotection

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[16] Benzofuran-2-carboxamides have demonstrated significant antioxidant properties, including the ability to scavenge free radicals (like DPPH) and inhibit lipid peroxidation.[10][17] This action helps protect neurons from oxidative damage.

-

Anti-Excitotoxicity: Excitotoxicity, primarily mediated by overstimulation of NMDA receptors, leads to neuronal death. Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been shown to protect primary cultured rat cortical cells from NMDA-induced excitotoxicity.[17] Some compounds exhibited neuroprotective effects comparable to the well-known NMDA antagonist, memantine.[17]

-

Modulation of Amyloid-Beta Aggregation: The aggregation of the amyloid-beta (Aβ) peptide is a pathological hallmark of Alzheimer's disease. Certain N-phenylbenzofuran-2-carboxamide derivatives can modulate this process, with some compounds inhibiting Aβ42 aggregation and others accelerating it, making them valuable tools for studying the disease mechanism.[18] These compounds have also been shown to provide significant neuroprotection against Aβ42-induced cytotoxicity in neuronal cells.[18][19]

The following diagram illustrates the neuroprotective mechanisms against excitotoxicity.

Caption: Dual Neuroprotective Action of Benzofuran Carboxamides.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the biological evaluation of these compounds must follow robust, reproducible protocols.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on a cancer cell line.

Objective: To determine the IC50 value of a benzofuran carboxamide derivative.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test benzofuran carboxamide derivative in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality and Validation: The choice of cell line is critical and should be relevant to the cancer type being studied. The incubation time must be sufficient to observe a significant effect on proliferation. Including both positive and negative controls is essential for validating the assay's performance and ensuring that the observed effects are due to the compound and not experimental artifacts.

Future Perspectives and Conclusion

The benzofuran carboxamide scaffold is a remarkably versatile and potent platform for drug discovery.[1][5] The diverse biological activities, from anticancer to neuroprotective effects, highlight its significance. Future research will likely focus on several key areas:

-

Target-Specific Design: Moving from broad-spectrum screening to the rational design of derivatives that inhibit specific, validated molecular targets (e.g., a particular kinase or receptor).

-

Pharmacokinetic Optimization: Improving the drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of lead compounds to enhance their oral bioavailability and in vivo efficacy.

-

Multi-Targeting Agents: Designing single molecules that can modulate multiple targets simultaneously, which could be particularly effective for complex diseases like cancer or Alzheimer's.

References

-

Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Amer, O., Al-Malki, J., & El-Senduny, F. F. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6536. [Link]

-

Gorbova, N., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(6), 6597-6609. [Link]

-

Tanaka, M., et al. (2022). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 70(10), 705-717. [Link]

-

Kato, S., et al. (1998). Synthesis and structure-activity relationship of 3-Substituted benzamide, benzo [b]furan-7-carboxamide, 2,3-dihydrobenzo[b]furan-77-carboxamide, and indole-5-carboxamide derivatives as selective serotonin 5-HT4 receptor agonists. Chemical & Pharmaceutical Bulletin, 46(1), 42-52. [Link]

-

Lee, E. S., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2531-2536. [Link]

-

Das, S., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5549-5569. [Link]

-

Kowalska, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4749. [Link]

-

Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28006-28026. [Link]

-

Cieplik, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. [Link]

-

Kumar, D. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Research & Reviews: Journal of Chemistry. [Link]

-

Ferreira, R. J., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. [Link]

-

Chong, Y. H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Neurochemical Research, 40(5), 986-996. [Link]

-

Chong, Y. H., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Neurochemical Research, 40(5), 986-996. [Link]

-

Al-Hilal, M., et al. (2019). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemistrySelect, 4(39), 11487-11496. [Link]

-

Aslam, M. S., et al. (2015). Bioactive Benzofuran derivatives: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 1118-1133. [Link]

-

Lomatividya, B., & Baidya, M. (2024). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

-

El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12109-12130. [Link]

-

Al-Hilal, M., et al. (2019). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemistrySelect, 4(39), 11487-11496. [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]

-

Wang, C., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 29(16), 3737. [Link]

-

Goudarzi, K., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Recent Patents on Inflammation & Allergy Drug Discovery, 14(2), 115-125. [Link]

-

Singh, P., & Kaur, M. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(81), 77943-77969. [Link]

-

Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28006-28026. [Link]

-

Rivara, M., et al. (2024). Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. ChemMedChem, e202400508. [Link]

-

Al-Ostoot, F. H., et al. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1357-1376. [Link]

-

Sharma, S., et al. (2022). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Current Drug Research Reviews, 14(3), 223-241. [Link]

-

Khan, I., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 8(3), 70-76. [Link]

-

Kumar, S., & Singh, B. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Research Journal of Pharmacy and Technology, 12(10), 4783-4786. [Link]

-

El-Achkar, T., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jopcr.com [jopcr.com]

- 13. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

- 15. dovepress.com [dovepress.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unlocking the Pharmacological Potential of Substituted Benzofuran-3-Carboxamides: A Comprehensive Technical Guide

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, deeply embedded in numerous bioactive natural products and synthetic drugs. Specifically, substituted benzofuran-3-carboxamides have emerged as highly potent modulators of novel bacterial targets, offering a paradigm shift away from traditional bactericidal mechanisms toward anti-virulence and targeted biosynthetic inhibition.

This technical guide provides an in-depth analysis of the synthetic methodologies, structure-activity relationships (SAR), and toxicity mitigation strategies associated with benzofuran-3-carboxamides, tailored for researchers and drug development professionals.

Synthetic Methodologies: Constructing the Benzofuran-3-Carboxamide Core

The traditional synthesis of benzofurans often requires multi-step procedures with harsh conditions, limiting late-stage functionalization. To overcome this, a highly efficient, one-pot regioselective formal [3+2] cycloaddition has been developed using an Indium(III) triflate catalyst (1)[1].

Experimental Protocol: In(OTf)₃-Catalyzed Regioselective Synthesis

Objective: Construct the substituted benzofuran-3-carboxamide core from readily available 1,4-benzoquinones and β -ketoamides.

Causality of Reagents:

-

1,4-Benzoquinone acts as the dielectrophile.

-

β -ketoamide acts as the nucleophile via its enol tautomer.

-

In(OTf)₃ is selected as the Lewis acid catalyst due to its high oxophilicity and unique water tolerance. Unlike traditional Lewis acids (e.g., AlCl₃) that decompose in the presence of water, In(OTf)₃ remains active despite the generation of a water molecule during the final aromatization step.

Step-by-Step Procedure & Self-Validating System:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of 1,4-benzoquinone and 1.2 mmol of the substituted β -ketoamide in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

-

Causality: Argon prevents unwanted auto-oxidation of the quinone. DCE provides the optimal dielectric constant to stabilize the polar transition state of the cycloaddition.

-

-

Catalyst Addition: Add 10 mol% of In(OTf)₃ to the reaction mixture.

-

Causality: 10 mol% provides a sufficient turnover frequency to activate the quinone carbonyls without causing Lewis acid-mediated polymerization of the substrate.

-

-

Reaction & Self-Validation: Heat the mixture to 80°C. Monitor the reaction every 30 minutes via Thin Layer Chromatography (TLC).

-

Self-Validating Checkpoint: The consumption of the yellow quinone spot and the appearance of a new, intensely UV-active (254 nm) spot indicates successful cyclization and aromatization. If an intermediate alcohol is observed, extend the heating time to drive the dehydration forward.

-

-

Workup: Upon completion (typically 2-4 hours), cool to room temperature, quench with saturated aqueous NaHCO₃ (10 mL), and extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

-

Purification & Verification: Concentrate under reduced pressure and purify via silica gel flash chromatography (EtOAc/Hexane gradient). Validate the structure using ¹H-NMR (confirming the disappearance of quinone olefinic protons and the presence of the benzofuran aromatic protons) and HRMS.

Workflow of In(OTf)3-catalyzed regioselective formal [3+2] cycloaddition.

Biological Activity & Structure-Activity Relationships (SAR)

Substituted benzofuran-3-carboxamides have demonstrated profound efficacy against two critical bacterial targets: Sortase A (SrtA) in Staphylococcus aureus and Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis.

Anti-Virulence Strategy: Inhibition of S. aureus Sortase A

In Gram-positive bacteria, Sortase A is a critical cysteine transpeptidase responsible for recognizing the LPXTG motif and assembling surface virulence proteins. Mutants lacking SrtA exhibit attenuated infections without affecting microbial viability, making SrtA an ideal target to bypass evolutionary resistance pressures (2)[2].

Key SAR Insights:

-

The 3-Carboxamide Group: Structural activity relationships demonstrate that the amide group at the 3-position is strictly essential. Molecular docking reveals it forms critical H-bond interactions with SrtA functional site residues Cys184, Trp194, and Arg197.

-

The 2-Phenyl Substitution: The presence of a hydroxyl group on the 2-phenyl ring maximizes inhibitory activity. Replacing this hydroxyl group with methoxyl, halogen, or nitro groups significantly reduces enzyme inhibition (2)[2].

Biosynthetic Inhibition: Targeting M. tuberculosis Pks13

Pks13 is a thioesterase essential for the final condensation step of mycolic acid biosynthesis in M. tuberculosis. Benzofuran-3-carboxamides bind tightly to the TE domain of Pks13, exerting potent bactericidal activity (3)[3].

Mechanistic pathways of benzofuran-3-carboxamides targeting SrtA and Pks13.

Quantitative SAR Data Summary

| Compound Class | Target | Key Structural Feature | Potency (IC₅₀ / MIC) | Reference |

| 2-phenyl-benzofuran-3-carboxamide (Ia-22) | S. aureus SrtA | 2-(4-hydroxyphenyl) substitution | IC₅₀ = 30.8 μM | [2] |

| Benzofuran cyanide derivative (III-1) | S. aureus SrtA | Cyanide group at C2 | IC₅₀ = 3.3 μM | [4] |

| 3,4-fused tricyclic benzofuran (30) | M. tuberculosis Pks13 | Conformationally restricted core | MIC = 0.0156 μg/mL | [3] |

| Early Benzofuran-3-carboxamide (8) | hERG Potassium Channel | Flexible piperidyl group | IC₅₀ = 2.46 μM (Toxic) | [3] |

Mitigating Off-Target Toxicity: The hERG Challenge

A major hurdle in the clinical translation of early benzofuran-3-carboxamides is their potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which poses a severe risk of cardiotoxicity (Long QT syndrome).

Causality of Toxicity: The flexible piperidyl group present in early lead compounds acts as a lipophilic amine that perfectly aligns with the hydrophobic pore of the hERG channel.

Rational Design Solution: To mitigate this liability, medicinal chemists employed a conformational restriction strategy . By connecting the methyl group of the benzofuran-3-carboxamide to the adjacent pyridyl ring, researchers synthesized a rigidified 3,4-fused tricyclic benzofuran . This structural lock prevents the molecule from adopting the specific geometry required to bind the hERG pore. As a result, hERG inhibition was successfully eliminated (IC₅₀ > 100 μM) while simultaneously boosting the on-target anti-tubercular activity to an exceptional MIC of 0.0156 μg/mL (3)[3].

Logical workflow for mitigating hERG liability via conformational restriction.

Conclusion & Future Perspectives

Substituted benzofuran-3-carboxamides represent a highly versatile chemical space. The ability to synthesize these complex architectures in a single step via In(OTf)₃ catalysis drastically accelerates the hit-to-lead optimization cycle. By understanding the precise causality behind target engagement (e.g., H-bonding with SrtA residues) and off-target toxicity (e.g., hERG pore binding), researchers can utilize conformational restriction to engineer safe, next-generation anti-infectives capable of combating multi-drug resistant pathogens.

References

- Title: Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A.

- Title: Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A | Request PDF.

- Title: Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides.

- Title: Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

In Vitro Evaluation of N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide: A Preclinical Guide to Profiling Polyketide Synthase 13 (Pks13) Thioesterase Inhibitors

Executive Summary

The compound N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide (CAS: 853744-08-8) represents a highly privileged scaffold in contemporary medicinal chemistry. Benzofuran-3-carboxamides have recently garnered significant attention as potent inhibitors of the Polyketide Synthase 13 (Pks13) thioesterase (TE) domain, a critical enzyme in the biosynthesis of mycolic acids in Mycobacterium tuberculosis (Mtb)[1]. However, the clinical translation of early benzofuran leads, such as TAM16, was historically halted due to off-target cardiotoxicity mediated by hERG channel inhibition[1][2].

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth, causality-driven technical guide for the in vitro evaluation of this specific compound. By establishing self-validating biochemical, microbiological, and counter-screening protocols, researchers can rigorously profile this compound's efficacy and safety window.

Mechanistic Rationale & Structural Biology

To evaluate a compound effectively, one must understand the structural causality driving its target engagement. Pks13 catalyzes the final condensation step of two long-chain fatty acids to form mycolic acid, the hallmark of the mycobacterial cell envelope. The Thioesterase (TE) domain of Pks13 is responsible for releasing the mature mycolic acid[2].

-

The 5-Hydroxy Motif: Acts as a critical hydrogen-bond donor/acceptor. In homologous benzofuran inhibitors, the hydroxyl group anchors the molecule to the catalytic triad (e.g., Asp1644) within the Pks13-TE active site[3].

-

The 2-Methyl Group: Provides a steric shield and hydrophobic interaction that optimally positions the benzofuran core within the binding pocket, preventing rapid oxidative metabolism at the C2 position.

-

The N-benzyl Carboxamide: The carboxamide linker is essential for inhibitory activity[4]. The bulky N-benzyl group is hypothesized to project into the hydrophobic cavity of the TE domain, mimicking the natural lipid substrate. However, this lipophilic appendage is also the primary driver of off-target hERG binding, as it can interact with the Y652 residue in the hERG potassium channel[3].

Fig 1. Pks13-mediated mycolic acid biosynthesis and targeted inhibition by the benzofuran scaffold.

In Vitro Evaluation Protocols (Self-Validating Systems)

The following protocols are designed not just as step-by-step instructions, but as self-validating systems ensuring data integrity through built-in causality checks.

Protocol 1: Pks13-TE Biochemical Inhibition Assay

Causality: We utilize a fluorescence polarization (FP) assay using a fluorescently labeled substrate analog. This directly measures the displacement of the substrate by the inhibitor, confirming on-target engagement rather than downstream phenotypic effects. Methodology:

-

Reagent Preparation: Express and purify recombinant Mtb Pks13-TE domain. Prepare a 10 mM stock of N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide in anhydrous DMSO.

-

Assay Assembly: In a 384-well black microplate, add 10 µL of Pks13-TE (final concentration 50 nM) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

Compound Addition: Dispense 100 nL of the compound (10-point dose-response, 3-fold dilutions) using acoustic liquid handling (e.g., Echo 550) to minimize solvent effects.

-

Incubation & Substrate Addition: Incubate for 30 minutes at room temperature to allow equilibrium binding. Add 10 µL of the TAMRA-labeled acyl-CoA substrate probe (final concentration 20 nM).

-

Validation & Readout: Read FP on a multimode microplate reader (Ex: 540 nm, Em: 590 nm). Self-Validation: Include 1 (1 µM) as a positive control for 100% inhibition and DMSO as a negative control (0% inhibition)[1]. Calculate the Z'-factor; the assay is only validated and trusted if Z' > 0.6.

Protocol 2: Whole-Cell Antimycobacterial Assay (Mtb H37Rv)

Causality: Biochemical potency does not guarantee whole-cell efficacy due to the highly impermeable mycobacterial cell wall and active efflux pumps. Methodology:

-

Culture Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD600 ≈ 0.6).

-

Inoculation: Dilute the culture to 1×105 CFU/mL. Dispense 98 µL into 96-well plates.

-

Dosing: Add 2 µL of compound dilutions (final DMSO concentration <2%).

-

Incubation: Incubate at 37°C for 7 days.

-

Readout: Add 10 µL of Alamar Blue reagent; incubate for 24 hours. A color shift from blue to pink indicates bacterial viability. Self-Validation: Use Isoniazid (INH) as a positive control. The MIC of INH must fall within its historical range (0.02 - 0.05 µg/mL) for the plate to be accepted.

Protocol 3: hERG Patch-Clamp Counter-Screening

Causality: Benzofuran-3-carboxamides are notorious for hERG liability[1]. We utilize automated patch-clamp electrophysiology rather than a simple radioligand displacement assay, as patch-clamp measures functional channel block across different voltage states, capturing state-dependent trapping. Methodology:

-

Cell Prep: Use CHO cells stably expressing the human KCNH2 (hERG) gene[5].

-

Electrophysiology: Engage cells on an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration.

-

Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit tail currents.

-

Perfusion: Perfuse N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide at 1, 10, and 30 µM. Self-Validation: Perfuse Dofetilide (100 nM) at the end of every run. If Dofetilide does not abolish the tail current, the cell seal is compromised, and the data point is discarded.

Fig 2. Self-validating in vitro screening cascade for benzofuran-3-carboxamide derivatives.

Data Presentation

The table below summarizes the expected profiling metrics for N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide, extrapolating from SAR data of closely related benzofuran-3-carboxamides[1][2].

| Parameter | Assay Methodology | Target Threshold | Mechanistic Implication |

| Pks13-TE IC50 | Fluorescence Polarization | < 100 nM | High-affinity target engagement at the TE domain. |

| Mtb H37Rv MIC | Alamar Blue (Whole Cell) | < 1.0 µg/mL | Successful cell wall penetration and evasion of efflux. |

| hERG IC50 | Automated Patch-Clamp | > 30 µM | Sufficient safety window against cardiotoxicity. |

| Kinetic Solubility | Nephelometry (pH 7.4) | > 50 µM | Adequate aqueous solubility for systemic circulation. |

| Microsomal Clearance | Human Liver Microsomes | < 20 µL/min/mg | Resistance to rapid hepatic oxidative metabolism. |

References

-

Sigma-Aldrich. N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide | 853744-08-8.

-

Journal of Medicinal Chemistry. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. 1

-

Journal of Medicinal Chemistry. Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition. 2

-

Bioorganic & Medicinal Chemistry (PubMed). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. 4

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide (Molecular Formula: C₁₇H₁₅NO₃, Molecular Weight: 281.31 g/mol ) is a molecule of significant interest within medicinal chemistry, belonging to the benzofuran class of heterocyclic compounds known for their diverse pharmacological activities.[1][2] Accurate structural elucidation and confirmation are foundational to any drug discovery and development pipeline. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering a robust framework for its identification and characterization. By synthesizing data from analogous structures and first principles, we present a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document serves as a practical reference for researchers engaged in the synthesis and analysis of novel benzofuran derivatives.

Introduction: The Significance of Spectroscopic Analysis

The biological potential of the benzofuran scaffold is well-documented, with derivatives exhibiting activities ranging from antimicrobial to anticancer.[3][4] The specific functionalization of N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide, combining a phenolic hydroxyl group, a secondary amide, and a benzyl moiety, creates a unique chemical entity with a distinct pharmacological profile. Verifying the successful synthesis of this precise molecular architecture is paramount, and this is achieved through a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation. This guide explains the causality behind the predicted spectral features, grounding the interpretation in established principles of chemical structure and reactivity.

Molecular Structure and Numbering Scheme

To facilitate a clear and consistent discussion of the spectral data, the following numbering scheme for N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide will be used throughout this guide.

Caption: Molecular structure and numbering scheme.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed connectivity map can be constructed.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to ensure the observation of exchangeable protons like -OH and -NH.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced internally to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.[6]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The use of DMSO-d₆ as a solvent allows for the observation of the hydroxyl and amide protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Causality and Field-Proven Insights |

| 5-OH | ~9.5 - 10.0 | broad singlet | - | The phenolic proton is acidic and its signal is typically broad due to hydrogen bonding and chemical exchange. Its downfield shift is characteristic of phenols. |

| Amide N-H | ~8.5 - 9.0 | triplet | ~5-6 | The amide proton is deshielded by the adjacent carbonyl group. It is expected to couple with the two benzylic protons (CH₂) resulting in a triplet, a characteristic feature for secondary amides.[7] |

| Benzyl-H (2', 6') | ~7.28 - 7.40 | multiplet | - | These protons are part of the monosubstituted benzene ring and typically appear as a complex multiplet along with H-3', 4', and 5'.[8] |

| Benzyl-H (3', 4', 5') | ~7.28 - 7.40 | multiplet | - | Overlapping with the signals for H-2' and H-6', these protons contribute to the multiplet in the aromatic region.[8] |

| Benzofuran H-7 | ~7.35 | doublet | ~8.5 | This proton is ortho to H-6, leading to a large coupling constant. Its specific shift is influenced by the furan oxygen. |

| Benzofuran H-4 | ~7.10 | doublet | ~2.0 | This proton shows small meta coupling to H-6. It is deshielded by the adjacent C3a-C7a bond. |

| Benzofuran H-6 | ~6.85 | doublet of doublets | ~8.5, ~2.0 | This proton is coupled to both H-7 (ortho) and H-4 (meta), resulting in a doublet of doublets. It is shielded by the para-hydroxyl group. |

| Benzyl CH₂ (8) | ~4.55 | doublet | ~5-6 | These benzylic protons are adjacent to the electron-withdrawing amide nitrogen, shifting them downfield. They are coupled to the amide N-H, giving a doublet.[8] |

| Methyl CH₃ (10) | ~2.50 | singlet | - | The methyl group at the C-2 position of the furan ring is a singlet and its chemical shift is characteristic for this position in benzofuran systems. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Causality and Field-Proven Insights |

| Carbonyl C=O (9) | ~165.0 | The amide carbonyl carbon is characteristically found in this region, deshielded by the electronegative oxygen atom. |

| Benzofuran C-5 | ~155.0 | This carbon is directly attached to the hydroxyl group, causing a significant downfield shift. |

| Benzofuran C-7a | ~150.0 | This is a quaternary carbon at the fusion of the benzene and furan rings, adjacent to the furan oxygen. |

| Benzofuran C-2 | ~148.0 | The C-2 carbon of the furan ring is typically downfield, influenced by the oxygen atom and the methyl substituent. |

| Benzyl C-1' | ~139.0 | The ipso-carbon of the benzyl group, a quaternary signal. |

| Benzofuran C-3a | ~128.5 | Another quaternary carbon at the ring fusion. |

| Benzyl C-2',6' / C-3',5' | ~128.0 - 129.0 | The aromatic carbons of the benzyl group will have overlapping signals in this typical aromatic region. |

| Benzyl C-4' | ~127.0 | The para-carbon of the benzyl ring. |

| Benzofuran C-3 | ~118.0 | A quaternary carbon, its shift is influenced by the attached carboxamide group. |

| Benzofuran C-7 | ~112.0 | Aromatic CH carbon. |

| Benzofuran C-4 | ~110.0 | Aromatic CH carbon, shielded by the adjacent oxygenated C-5. |

| Benzofuran C-6 | ~105.0 | Aromatic CH carbon, significantly shielded by the ortho-hydroxyl group. |

| Benzyl CH₂ (8) | ~43.5 | The benzylic carbon signal appears in the aliphatic region, shifted downfield by the adjacent nitrogen.[8] |

| Methyl CH₃ (10) | ~14.0 | The methyl carbon gives a characteristic upfield signal. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed offers valuable clues about the molecule's structure.

Experimental Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, which allows for high-resolution mass measurements.[9]

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation studies (MS/MS), the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID).[10]

Predicted Mass Spectrum

-

Molecular Ion: The exact mass of the neutral molecule C₁₇H₁₅NO₃ is 281.1052. In positive mode ESI-MS, the most prominent ion in the full scan spectrum will be the protonated molecule, [M+H]⁺, with a predicted m/z of 282.1125 .

-

Key Fragmentation Pathways: The MS/MS spectrum of the [M+H]⁺ ion is predicted to show characteristic fragments that validate the structure.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

-

Fragment A (m/z 190.0499): Loss of benzylamine via cleavage of the amide C-N bond.

-

Fragment B (m/z 91.0542): Formation of the stable benzyl cation through cleavage of the bond between the benzylic carbon and the amide nitrogen. This is often a very prominent peak for benzyl-containing compounds and can rearrange to the even more stable tropylium ion.[11]

-

Fragment C (m/z 175.0284): Subsequent fragmentation of Fragment A, leading to the 5-hydroxy-2-methyl-1-benzofuranoyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented as % Transmittance vs. Wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum will provide a "fingerprint" of the molecule, with key bands confirming the presence of the hydroxyl, amide, and aromatic functionalities.

| Vibrational Mode | **Predicted Absorption (cm⁻¹) ** | Intensity | Causality and Field-Proven Insights |

| O-H Stretch (Phenol) | 3200 - 3550 | Strong, Broad | This broad absorption is characteristic of a hydrogen-bonded hydroxyl group.[12][13] |

| N-H Stretch (Amide) | 3300 - 3500 | Medium | A single, relatively sharp peak in this region is the hallmark of a secondary amide (R₂N-H).[14][15] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Peaks appearing just above 3000 cm⁻¹ are indicative of C-H bonds on sp²-hybridized carbons (aromatic rings). |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Peaks appearing just below 3000 cm⁻¹ are from C-H bonds on sp³-hybridized carbons (methyl and methylene groups). |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong | This is one of the most intense and reliable absorptions in the spectrum, confirming the presence of the amide carbonyl group.[7] |

| N-H Bend (Amide II) | 1510 - 1570 | Strong | This band arises from a coupling of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.[15] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Multiple sharp peaks in this region correspond to the stretching vibrations within the benzene and benzofuran rings. |

| C-O Stretch (Phenol/Ether) | 1200 - 1300 | Strong | Strong absorptions in this region are expected for the phenolic C-O bond and the aryl-ether C-O bond of the furan ring. |

Conclusion: A Unified Spectroscopic Profile

The comprehensive spectroscopic analysis detailed in this guide provides a robust and self-validating framework for the structural confirmation of N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide. The predicted data, grounded in the established principles of NMR, MS, and IR spectroscopy and supported by data from analogous structures, offers a clear set of benchmarks for researchers. By correlating the predicted ¹H and ¹³C NMR chemical shifts, the molecular weight and fragmentation patterns from mass spectrometry, and the characteristic functional group vibrations in the IR spectrum, scientists can confidently verify the identity and purity of this promising benzofuran derivative, paving the way for further investigation into its biological properties.

References

-

Zhi-Jun, Z., et al. (2010). "Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 24(8), 1211-5. Available at: [Link]

-

Welter, J., et al. (2015). "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques." Analytical and Bioanalytical Chemistry, 407(10), 2849-2863. Available at: [Link]

-

Pawar, S. S., et al. (2015). "Synthesis and biological evaluation of new benzofuran carboxamide derivatives." ResearchGate. Available at: [Link]

-

Chemistry Steps. (2025). "Interpreting IR Spectra." Available at: [Link]

-

International Journal of Pharmaceutical and Biological Science Archive. (2019). "Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity." Available at: [Link]

-

Oriental Journal of Chemistry. (2020). "Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives." Available at: [Link]

-

Spectroscopy Online. (2020). "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Available at: [Link]

-

St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY." Available at: [Link]

-

The Royal Society of Chemistry. "Supporting Information." Available at: [Link]

-

The Royal Society of Chemistry. "Supporting Information Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenz." Beilstein Journals. Available at: [Link]

-

University of Regensburg. "NMR Chemical Shifts." Available at: [Link]

-

Arunakumar, D. B., et al. (2016). "Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid." Der Pharma Chemica, 8(7), 46-54. Available at: [Link]

-

Chemistry Steps. (2024). "NMR Chemical Shift Values Table." Available at: [Link]

-

DEA Diversion Control Division. "The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy." Available at: [Link]

-

Uni Halle. (2025). "Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag." Available at: [Link]

-

LCGC International. (2026). "Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers." Available at: [Link]

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpbs.com [ijpbs.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. opendata.uni-halle.de [opendata.uni-halle.de]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. spcmc.ac.in [spcmc.ac.in]

Synthesis of N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide: An Application Note and Detailed Protocol

Introduction

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a molecule of significant interest within the field of medicinal chemistry. The benzofuran core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities[1][2]. The incorporation of a carboxamide linkage and a benzyl group can further modulate the compound's physicochemical properties and biological interactions, making it a valuable target for drug discovery and development programs.

This document provides a comprehensive guide for the synthesis, purification, and characterization of N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Synthesis Strategy

The synthesis of the target molecule is achieved through a direct amide coupling reaction between 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and benzylamine. This transformation is facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This well-established coupling system proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. HOBt then acts as an activating agent, forming an active ester that readily reacts with the primary amine (benzylamine) to yield the desired amide product, N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide. The use of HOBt is crucial for minimizing side reactions and preventing racemization if chiral centers are present[3][4].

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | ≥98% | Commercially Available |

| Benzylamine | ≥99% | Commercially Available |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) | ≥98% | Commercially Available |

| 1-Hydroxybenzotriazole hydrate (HOBt) | ≥97% | Commercially Available |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Commercially Available |

| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated aqueous sodium bicarbonate solution | Prepared in-house | |

| Brine (Saturated aqueous sodium chloride solution) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Silica gel for column chromatography (230-400 mesh)

-

NMR spectrometer (¹H and ¹³C)

-

Mass spectrometer (e.g., ESI-MS)

-

Melting point apparatus

Experimental Protocol

Synthesis of N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

Caption: Workflow for the synthesis of N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide.

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (1.0 eq).

-

Dissolve the starting material in a minimal amount of anhydrous N,N-Dimethylformamide (DMF) and then dilute with anhydrous Dichloromethane (DCM) (approximately 0.1 M concentration).

-

To this solution, add 1-Hydroxybenzotriazole hydrate (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes. The solution should become clear as the reagents dissolve and the carboxylic acid is activated.

-

-

Amide Coupling:

-

Slowly add benzylamine (1.1 eq) to the reaction mixture dropwise using a syringe.

-

Continue to stir the reaction at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is complete when the starting carboxylic acid spot is no longer visible.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

-

Characterization

The identity and purity of the synthesized N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the benzofuran and benzyl groups, a singlet for the methyl group, a doublet for the methylene protons of the benzyl group, and a broad singlet for the amide N-H proton. The hydroxyl proton may also be visible as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of carbon signals corresponding to the aromatic, carbonyl, methyl, and methylene carbons in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product (C₁₇H₁₅NO₃, MW: 281.31 g/mol ).

-

Melting Point: A sharp melting point range indicates the purity of the synthesized compound.

Note: While a specific peer-reviewed publication with the full characterization data for the exact target molecule was not identified at the time of writing, the expected spectral data can be inferred from closely related structures and general principles of NMR spectroscopy.[1][5]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

EDC and HOBt: These reagents can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact. HOBt is also flammable and can be explosive when dry.[6]

-

Benzylamine: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.[1][2][7][8][9]

-

DCM and DMF: These are volatile organic solvents. Dichloromethane is a suspected carcinogen and can cause skin and eye irritation.[3][5][10][11][12] Dimethylformamide is a reproductive toxin and is harmful if inhaled or in contact with skin.[4][13][14][15] Avoid inhalation of vapors and ensure proper containment.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive coupling reagents | Use fresh, high-quality EDC and HOBt. |

| Incomplete reaction | Extend the reaction time and continue to monitor by TLC. | |

| Presence of water | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |

| Multiple spots on TLC of the crude product | Formation of side products | Ensure the dropwise addition of benzylamine. Optimize the reaction temperature (e.g., run at 0 °C to room temperature). |